molecular formula C13H9Br2N3O2 B12442986 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B12442986
M. Wt: 399.04 g/mol
InChI Key: OJJMOQAFMPSKRU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with pyridine-3-carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and applications. The uniqueness of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide lies in its specific combination of bromine and hydroxyl groups, which can impart distinct properties and reactivity.

Properties

IUPAC Name

N-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJMOQAFMPSKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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